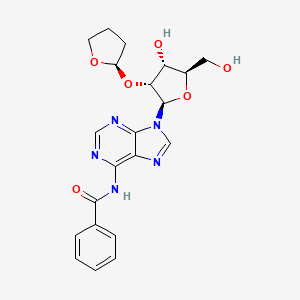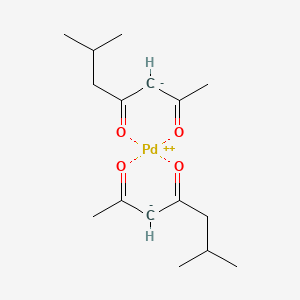
Bis(6-methyl-2,4-heptanedionato-O,O')palladium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(6-methyl-2,4-heptanedionato-O,O’)palladium is an organometallic compound with the molecular formula C16H26O4Pd and a molecular weight of 388.8 g/mol . This compound is a palladium complex with two 6-methyl-2,4-heptanedionato ligands, which are chelating agents that bind to the palladium center through oxygen atoms. It is used in various chemical processes and research applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(6-methyl-2,4-heptanedionato-O,O’)palladium typically involves the reaction of palladium(II) chloride with 6-methyl-2,4-heptanedione in the presence of a base. The reaction is carried out in an organic solvent such as benzene or chloroform. The product is then purified by recrystallization or sublimation .
Industrial Production Methods
Industrial production of Bis(6-methyl-2,4-heptanedionato-O,O’)palladium follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in bulk for use in various applications, including catalysis and material science .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(6-methyl-2,4-heptanedionato-O,O’)palladium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to form lower oxidation state palladium species.
Substitution: The ligands can be substituted with other chelating agents or ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands such as phosphines and amines. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield palladium(IV) complexes, while substitution reactions can produce a variety of palladium-ligand complexes .
Wissenschaftliche Forschungsanwendungen
Bis(6-methyl-2,4-heptanedionato-O,O’)palladium has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of Bis(6-methyl-2,4-heptanedionato-O,O’)palladium involves its interaction with molecular targets through coordination chemistry. The palladium center can coordinate with various substrates, facilitating catalytic reactions. The pathways involved include oxidative addition, reductive elimination, and ligand exchange processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2,4-pentanedionato-O,O’)palladium: Similar in structure but with different ligands, leading to variations in reactivity and applications.
Copper, bis(6-methyl-2,4-heptanedionato-O,O’): A copper analog with similar ligands but different metal center, affecting its chemical properties and uses.
Uniqueness
Bis(6-methyl-2,4-heptanedionato-O,O’)palladium is unique due to its specific ligand structure, which provides distinct steric and electronic properties. These properties make it particularly effective in certain catalytic processes and material applications .
Eigenschaften
CAS-Nummer |
94233-19-9 |
|---|---|
Molekularformel |
C16H26O4Pd |
Molekulargewicht |
388.8 g/mol |
IUPAC-Name |
6-methylheptane-2,4-dione;palladium(2+) |
InChI |
InChI=1S/2C8H13O2.Pd/c2*1-6(2)4-8(10)5-7(3)9;/h2*5-6H,4H2,1-3H3;/q2*-1;+2 |
InChI-Schlüssel |
JEQLLXXOPBTFSA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(=O)[CH-]C(=O)C.CC(C)CC(=O)[CH-]C(=O)C.[Pd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



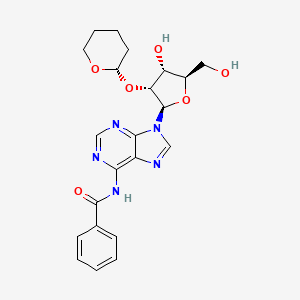
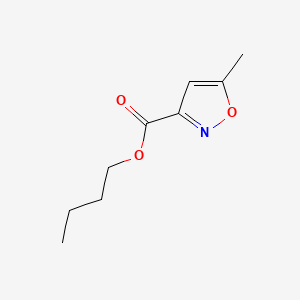
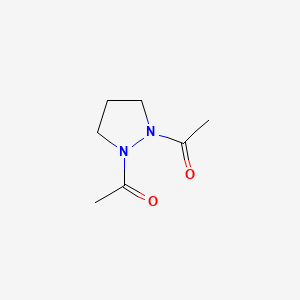

![8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-4(1H)-one](/img/structure/B12894571.png)
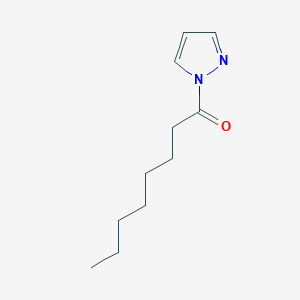
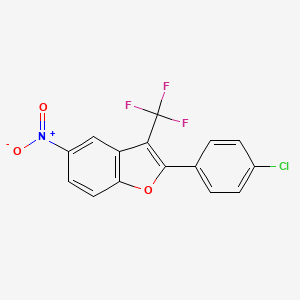

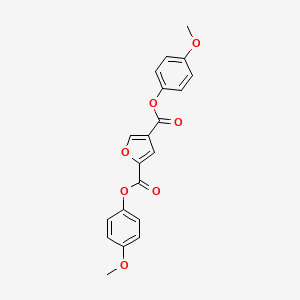
![2-(6-(4-Bromophenyl)-3-(4-ethoxy-3,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid](/img/structure/B12894591.png)

![(E)-N-(4-Butylphenyl)-1-[5-(4-nitrophenyl)furan-2-yl]methanimine](/img/structure/B12894603.png)
